2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole - 1247646-78-1

2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole

Catalog Number: EVT-1817447
CAS Number: 1247646-78-1
Molecular Formula: C9H10BrN3S
Molecular Weight: 272.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formation of the thiadiazole ring: This can be achieved by reacting thiosemicarbazide with a carboxylic acid or an appropriately substituted nitrile. [, , , , , , ]
  • Formation of the imidazole ring: The resulting thiadiazole derivative can then be reacted with an α-haloketone to form the fused imidazole ring. [, , , , , , , , , , , , , , , , , , , , , , ]
  • Bromination: Introduction of the bromine atom at the desired position can be achieved using various brominating agents, such as N-bromosuccinimide (NBS). [, , , , , , ]
Chemical Reactions Analysis
  • Nucleophilic substitution: The bromine atom at the 2-position can undergo nucleophilic substitution reactions with various nucleophiles, allowing for the introduction of diverse substituents. [, , ]
  • Metal-catalyzed cross-coupling reactions: The bromine atom can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira reactions, enabling the construction of more complex molecules. []
  • Functionalization at the 5-position: The presence of the cyclopentyl group at the 6-position may influence the reactivity at the 5-position, potentially enabling further functionalization. [, , , , , , , , , , ]
Mechanism of Action
  • Interaction with enzymes: These compounds can inhibit the activity of various enzymes, including those involved in bacterial cell wall synthesis, DNA replication, or signal transduction pathways. [, ]
  • Binding to receptors: Imidazo[2,1-b][1,3,4]thiadiazole derivatives can interact with specific receptors, such as G protein-coupled receptors, modulating downstream signaling cascades. []
Applications
  • Antibacterial agents: Many derivatives demonstrate potent antibacterial activity against various Gram-positive and Gram-negative bacteria, including drug-resistant strains. [, , , , , ]
  • Antifungal agents: Some derivatives exhibit promising antifungal activity against Candida albicans and other fungal pathogens. [, , ]
  • Anticancer agents: Several imidazo[2,1-b][1,3,4]thiadiazole derivatives have shown promising anticancer activity against various cancer cell lines, including those derived from leukemia, colon cancer, and lung cancer. [, , , , ]
  • Anti-inflammatory agents: Derivatives with anti-inflammatory properties have been reported, suggesting potential for treating inflammatory conditions. [, , ]
  • Liquid crystals: The incorporation of specific substituents on the imidazo[2,1-b][1,3,4]thiadiazole core can lead to liquid crystalline properties, potentially useful in materials science applications. []

6-(4-Chlorophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole

    Compound Description: This compound serves as a precursor in the synthesis of 5-Bromo-6-(4-Chlorophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole []. It is prepared through the dehydrocyclization of an acylated thiosemicarbazide derivative with 2-Bromo-4'-chloroacetophenone.

5-Bromo-6-(4-Chlorophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole

    Compound Description: This imidazo[2,1-b][1,3,4]thiadiazole derivative is synthesized by brominating its precursor, 6-(4-Chlorophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole []. Preliminary studies indicate potential anticancer activity against human colon adenocarcinoma grade II (HT-29) and human breast adenocarcinoma (MCF-7) cell lines, with lower toxicity towards normal cells compared to the standard drug Bleomycin [].

6-Substituted imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamides (V)

    Compound Description: This series of compounds was synthesized by condensing 2-amino-1,3,4-thiadiazole-5-sulfonamide with various 2-bromo-ketones []. They serve as precursors for the synthesis of 5-bromo derivatives [].

5-Bromo-6-substituted imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamides (VI)

    Compound Description: This series of compounds was synthesized through bromination of their precursor compounds, the 6-substituted imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamides [].

2,5-Dibromo-6-phenylimidazo[2,1-b][1,3,4]-thiadiazole (5)

    Compound Description: This compound is a key intermediate in the synthesis of 5-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-ylamines. It selectively undergoes nucleophilic substitution at the 2-position with primary or secondary amines and hydrazine [].

5-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-ylamines (7a-e)

    Compound Description: This series of compounds is synthesized through the reaction of 2,5-dibromo-6-phenylimidazo[2,1-b][1,3,4]-thiadiazole with different amines, resulting in the selective substitution of the bromine at the 2-position [].

    Compound Description: This series encompasses three distinct sets of 2-cyclopropyl-5-(5-(6-methylpyridin-2-yl)-2-substituted-1H-imidazol-4-yl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazoles, designated as 13a-e, 14a-d, and 15a-f, with varying substituents on the central imidazole ring. These compounds were synthesized and evaluated for their antibacterial activity [].

5-Formyl-6-arylimidazo(2,1-b)-1,3,4-thiadiazole-2-N-(dimethylaminomethino)sulfonamides

    Compound Description: This series of compounds, featuring a formyl group at the 5-position and substituted aromatic groups at the 6-position of the imidazo(2,1-b)-1,3,4-thiadiazole core, were synthesized and tested for antitumor activity. The presence of the formyl group and aryl substituent contributed to their potent antitumor activity against various human tumor cell lines [].

5-Bromo-6-aryl/ethylacetateimidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamides

    Compound Description: This series of compounds, incorporating a bromine atom at the 5-position and an ester group at the 6-position of the imidazo(2,1-b)-1,3,4-thiadiazole core, were synthesized and evaluated for antitumor activity []. The inclusion of the bromo and ester groups resulted in diminished activity compared to the 5-formyl-6-aryl substituted counterparts [].

2-(3,4-Dimethoxy)-6-(substituted phenyl)-imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehydes

    Compound Description: This series of imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde derivatives, characterized by a 2-(3,4-dimethoxy) and a 6-(substituted phenyl) group, was synthesized using a microwave-assisted approach []. Their crystal structures were analyzed, and in silico docking studies suggested potential antibacterial applications. In vitro assessments confirmed their antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with moderate hydroxyl and DPPH radical scavenging activity [].

Bis-(5′-amino-1′,3′,4′-thiadiazolyl)-1,2,2-trimethylcyclopentane

    Compound Description: This compound serves as a crucial precursor for synthesizing bis-1,3-{6′-arylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}-1,2,2-trimethylcyclopentane (3) and bis-1,3-{thiadiazolo[2′,3′:2,1]imidazo[4,5-b]quinoxalinyl}-1,2,2-trimethylcyclopentane (5) [].

Bis-1,3-{6′-arylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}-1,2,2-trimethylcyclopentane (3)

    Compound Description: This compound is synthesized by reacting bis-(5′-amino-1′,3′,4′-thiadiazolyl)-1,2,2-trimethylcyclopentane with α-haloketones []. It serves as a precursor for the synthesis of bis-1,3-{5′-bromo-6′-arylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}-1,2,2-trimethylcyclopentane (4) [].

Bis-1,3-{5′-bromo-6′-arylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}-1,2,2-trimethylcyclopentane (4)

    Compound Description: This brominated derivative is synthesized from its precursor, bis-1,3-{6′-arylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}-1,2,2-trimethylcyclopentane (3) [].

    Compound Description: This compound is synthesized by reacting bis-(5′-amino-1′,3′,4′-thiadiazolyl)-1,2,2-trimethylcyclopentane with 2,3-dichloroquinoxaline [].

N-((4-(2-Cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)aniline (21a)

    Compound Description: This imidazole-fused imidazo[2,1-b][1,3,4]thiadiazole analog demonstrated potent antifungal activity against Candida albicans, surpassing the potency of the standard drugs gatifloxacin and fluconazole []. Moreover, it exhibited no cytotoxicity against human cells and minimal hemolysis [].

5-Formyl-6-arylimidazo(2,1-b)-1,3,4-thiadiazole-2-N-(dimethylaminomethino)sulfonamides

    Compound Description: This series of compounds was designed as potential anticancer agents. These compounds share the imidazo(2,1-b)-1,3,4-thiadiazole core with 2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole, but with distinct substituents at the 2, 5, and 6 positions. Specifically, these related compounds feature a dimethylaminomethinosulfonamide group at the 2-position, a formyl group at the 5-position, and various aryl groups at the 6-position [].

2-(1-(2-Flouro-[1,1-Biphenyl]-4-yl)ethyl)-6-(substituted phenyl) imidazole[2,1-b][1,3,4]thiadiazole (2-5)

    Compound Description: These Flurbiprofen derivatives showed potential anticancer activity against human prostatic tumor (PC-3) and glioma cell line (LN68) []. They demonstrated excellent binding to HIV protease in molecular docking studies [].

2,6-Disubstituted imidazo[2,1-b]-1,3,4-thiadiazoles

    Compound Description: This series of compounds was synthesized to investigate the impact of different substituents on liquid crystal behavior []. These compounds are structurally related to 2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole, as they share the core imidazo[2,1-b]-1,3,4-thiadiazole structure.

    Relevance: These compounds are structurally related to 2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole, as they share the core imidazo[2,1-b]-1,3,4-thiadiazole structure. The study found that liquid crystal properties were influenced by the type, number, and position of substituents on the imidazothiadiazole core [].

2-Bromo-6-(4-bromophenyl)- imidazo[2,1-b][1,3,4]thiadiazole

    Compound Description: This compound serves as a starting material in a study examining electrophilic substitution reactions on imidazo[2,1-b][1,3,4]thiadiazoles []. The research focused on introducing thiocyanate groups to the 5-position of the imidazole ring using potassium thiocyanate and molecular bromine [].

    Compound Description: This compound exhibited notable cytotoxic activity against murine leukemia cells (L1210), human T-lymphocyte cells (CEM), and human cervix carcinoma cells (HeLa) []. Docking studies indicated its interaction with the active site of the transforming growth factor beta (TGF-β) type I receptor kinase domain [].

6-(4-chlorophenyl)-2-(4-methoxybenzyl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde

    Compound Description: This compound exhibited significant cytotoxic activity against murine leukemia cells (L1210), human T-lymphocyte cells (CEM), and human cervix carcinoma cells (HeLa) []. Docking studies suggested its interaction with the transforming growth factor beta (TGF-β) type I receptor kinase domain [].

N-((6-(4-iodophenyl)-2-R-imidazo[2,1-b][1,3,4]-thiadiazol-5-yl)methyl)-alkyl/heterylamine

    Compound Description: This series of 6-phenyl-, 6-p-iodophenyl-, and 6-p-bromophenylimidazo[2,1-b][1,3,4]-thiadiazole derivatives was synthesized using the Mannich reaction. They have various substituents at the 2-position (denoted by R) and different alkyl or heterocyclic amine groups attached to the methylene linker at the 5-position [].

2((ethylsulfonyl)methyl)-6-phenylimidazo[2,1-b][1,3,4]-thiadiazole

    Compound Description: This compound, featuring a phenylsulfonylmethyl group at the 2-position and a phenyl group at the 6-position of the imidazo[2,1-b][1,3,4]-thiadiazole core, was synthesized and characterized using IR spectroscopy [].

1-((6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylene)-2-(4-phenylthiazol-2-yl)hydrazine derivatives (5a–w)

    Compound Description: This series of thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids was synthesized using an ionic liquid and evaluated for antimycobacterial activity against Mycobacterium tuberculosis. Several compounds in this series showed significant inhibitory activity, with some being more potent than standard drugs like ethambutol and ciprofloxacin [].

(E)‐5‐fluoro‐3‐((6‐p‐tolyl‐2‐(3,4,5‐trimethoxyphenyl)‐imidazo[2,1‐b][1,3,4]thiadiazol‐5‐yl)methylene)indolin‐2‐one (7)

    Compound Description: This imidazo[2,1‐b][1,3,4]thiadiazole‐linked oxindole, with a fluoro substituent on the oxindole ring and a p-tolyl group at the 6-position of the imidazothiadiazole, exhibited potent anti-proliferative activity against various human cancer cell lines []. It demonstrated potent inhibition of tubulin polymerization, even surpassing the activity of combretastatin A‐4 [].

(E)‐3‐((6‐p‐tolyl‐2‐(3,4,5‐trimethoxyphenyl)imidazo[2,1‐b][1,3,4]thiadiazol‐5‐yl)methylene)indolin‐2‐one (11)

    Compound Description: This imidazo[2,1‐b][1,3,4]thiadiazole‐linked oxindole, with a p-tolyl group at the 6-position of the imidazothiadiazole, showed significant anti-proliferative activity against a range of human cancer cell lines []. It exhibited inhibitory effects on tubulin polymerization and caused cell cycle arrest at the G2/M phase [].

(E)‐6‐chloro‐3‐((6‐phenyl‐2‐(3,4,5‐trimethoxyphenyl)imidazo[2,1‐b][1,3,4]thiadiazol‐5‐yl)methylene)indolin‐2‐one (15)

    Compound Description: This imidazo[2,1‐b][1,3,4]thiadiazole‐linked oxindole, featuring a chloro substituent on the oxindole ring and a phenyl group at the 6-position of the imidazothiadiazole, exhibited potent anti-proliferative activity against various human cancer cell lines []. It showed inhibitory effects on tubulin polymerization and affected cell cycle progression [].

2‐Aryloxymethylene‐6‐arylimidazo[2,1‐b]‐1,3,4‐thiadiazoles (3a–3r)

    Compound Description: This series of compounds, characterized by aryloxymethylene substitutions at the 2-position and aryl groups at the 6-position of the imidazo[2,1‐b]‐1,3,4‐thiadiazole core, was synthesized using a microwave-assisted condensation reaction. The procedure, involving 2-amino-5-aryloxymethylene-1,3,4-thiadiazoles and ω-bromoacetophenone in ethanol, offered a rapid and efficient synthetic route [].

5-Cyanomethyl-6-methylimidazo[2,l-b]thiazole

    Compound Description: This imidazo[2,l-b]thiazole derivative, featuring a cyanomethyl group at the 5-position and a methyl group at the 6-position, exhibited notable antisecretory activity when tested using isolated rabbit gastric glands [].

2,6-Dimethyl-5-hydroxymethylimidazo[2,1-b][1,3,4]thiadiazole

    Compound Description: This imidazo[2,1-b][1,3,4]thiadiazole derivative, featuring methyl groups at the 2- and 6-positions and a hydroxymethyl group at the 5-position, was synthesized and investigated for its potential biological activity [].

    Compound Description: This series of compounds, incorporating imidazo[2,1-b][1,3,4]thiadiazole and phenothiazine moieties, was synthesized and screened for antitubercular activity against Mycobacterium tuberculosis H37 Rv [].

Properties

CAS Number

1247646-78-1

Product Name

2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole

IUPAC Name

2-bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole

Molecular Formula

C9H10BrN3S

Molecular Weight

272.17 g/mol

InChI

InChI=1S/C9H10BrN3S/c10-8-12-13-5-7(11-9(13)14-8)6-3-1-2-4-6/h5-6H,1-4H2

InChI Key

LSSCXGZTACARAV-UHFFFAOYSA-N

SMILES

C1CCC(C1)C2=CN3C(=N2)SC(=N3)Br

Canonical SMILES

C1CCC(C1)C2=CN3C(=N2)SC(=N3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.